Patent-Disclosed Utility as a Key Intermediate for Tricyclic Methionyl Aminopeptidase 2 (MetAP2) Inhibitors
4-Ethylpiperazin-2-one is explicitly disclosed as a crucial building block in the synthesis of a specific class of tricyclic compounds designed to inhibit methionyl aminopeptidase 2 (MetAP2) [1]. These compounds are under investigation for treating liver disorders (including non-alcoholic steatohepatitis and fibrosis) and obesity [1]. This patent disclosure provides a clear, application-specific justification for sourcing this exact compound. While not a quantitative activity comparison, it establishes a unique, high-value use case not disclosed for closely related compounds like 1-ethylpiperazin-2-one or 4-methylpiperazin-2-one in the context of MetAP2-targeting tricyclic cores .
| Evidence Dimension | Utility as a patented synthetic intermediate |
|---|---|
| Target Compound Data | Disclosed as a specific synthetic precursor for tricyclic MetAP2 inhibitors for liver disease and obesity. |
| Comparator Or Baseline | 1-Ethylpiperazin-2-one (CAS 59702-08-8) and 4-Methylpiperazin-2-one (CAS 34770-60-0) |
| Quantified Difference | No quantitative activity data available for the target compound itself; differentiation is based on a unique, disclosed application in a specific patent context not identified for comparators. |
| Conditions | Patent literature analysis (US Patent Application 11042634 and related filings). |
Why This Matters
For research programs focused on MetAP2 inhibition for metabolic or liver diseases, this compound represents a patented synthetic entry point, making it a necessary procurement item for replicating or extending the disclosed work.
- [1] Unciti-Broceta, A., Fraser, C., Carragher, N., & Clyde-Watson, Z. (Inventors). (2008). Compounds and Methods of Use. United States Patent and Trademark Office Case No. 11042634. View Source
